molecular formula C7H9BrN2 B2675892 (3-bromo-4-methylphenyl)hydrazine CAS No. 90084-69-8

(3-bromo-4-methylphenyl)hydrazine

Cat. No.: B2675892
CAS No.: 90084-69-8
M. Wt: 201.067
InChI Key: ZHTMWTPENRTGJT-UHFFFAOYSA-N
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Description

(3-bromo-4-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.067. The purity is usually 95%.
BenchChem offers high-quality (3-bromo-4-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-bromo-4-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-4-methylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTMWTPENRTGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application and Protocol Guide for Microwave-Assisted Synthesis Utilizing (3-bromo-4-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Accelerating Heterocyclic Scaffold Synthesis with Microwave Energy

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. These scaffolds are prevalent in a vast array of pharmaceuticals due to their ability to interact with diverse biological targets.[1][2][3][4] (3-bromo-4-methylphenyl)hydrazine is a valuable synthon, providing a versatile entry point for the creation of a variety of bioactive molecules, including indoles and pyrazoles. The incorporation of a bromine atom offers a handle for further functionalization, for instance, through cross-coupling reactions, while the methyl group can influence the compound's steric and electronic properties.[5][6]

Conventional synthetic methods often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative.[4][8][9] By directly and efficiently heating the reaction mixture through dielectric polarization and ionic conduction, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[2][8][10] This guide provides detailed protocols for the microwave-assisted synthesis of key heterocyclic scaffolds derived from (3-bromo-4-methylphenyl)hydrazine, grounded in established synthetic principles and tailored for modern drug discovery workflows.

Core Principles of Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8][10] This volumetric heating is fundamentally different from conventional heating, which relies on conduction and convection. The key advantages of MAOS include:

  • Rapid Reaction Rates: Significant acceleration of chemical reactions, often by orders of magnitude.[1][8]

  • Higher Yields: Improved conversion of starting materials to products with minimized side reactions.[2][4][9]

  • Enhanced Purity: Cleaner reaction profiles reduce the need for extensive purification.[2]

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of sustainable chemistry.[1][4][8]

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[11][12][13] Microwave irradiation has been shown to significantly accelerate this transformation.[11][14]

Reaction Scheme:

Fischer_Indole_Synthesis reactant1 (3-bromo-4-methylphenyl)hydrazine reagents Acid Catalyst (e.g., p-TSA) Microwave Irradiation reactant1->reagents reactant2 Ketone/Aldehyde (e.g., Cyclohexanone) reactant2->reagents product Substituted Indole (e.g., 6-bromo-7-methyl-1,2,3,4-tetrahydrocarbazole) reagents->product Rapid Heating

Caption: Microwave-assisted Fischer indole synthesis workflow.

Step-by-Step Protocol:
  • Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, add (3-bromo-4-methylphenyl)hydrazine hydrochloride (1.0 mmol).

  • Addition of Carbonyl Compound: Add the desired ketone or aldehyde (1.1 mmol). For example, cyclohexanone can be used to synthesize the corresponding tetrahydrocarbazole derivative.

  • Catalyst and Solvent: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 mmol). While solvent-free conditions are often possible, a high-boiling polar solvent like ethanol or acetic acid (2-3 mL) can be used to ensure efficient microwave absorption and uniform heating.[12]

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 5-15 minutes. The optimal time and temperature should be determined empirically for each specific substrate.[15]

  • Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale for Experimental Choices:
  • Acid Catalyst: Protic acids like p-TSA or Lewis acids such as zinc chloride are essential for catalyzing the key[3][3]-sigmatropic rearrangement in the Fischer indole synthesis mechanism.[12][13][16]

  • Microwave Parameters: The use of a sealed vessel allows for heating the reaction mixture above the boiling point of the solvent, significantly accelerating the reaction rate.[15] The chosen temperature range is typical for achieving rapid indole synthesis under microwave conditions.

  • Solvent: Polar solvents like ethanol or acetic acid are excellent microwave absorbers, facilitating rapid and uniform heating of the reaction mixture.[8]

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours to days5-15 minutes
Temperature Often requires high reflux temperaturesControlled temperature (120-150 °C)
Yield Moderate to goodGood to excellent[11]
Byproducts Often significantMinimized[9]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

Pyrazoles are another important class of N-heterocycles with a wide range of biological activities.[17][18] The condensation of a hydrazine with a 1,3-dicarbonyl compound is a common route for their synthesis.[18][19]

Reaction Scheme:

Pyrazole_Synthesis reactant1 (3-bromo-4-methylphenyl)hydrazine reagents Solvent (e.g., Ethanol) Microwave Irradiation reactant1->reagents reactant2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reactant2->reagents product Substituted Pyrazole (e.g., 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole) reagents->product Rapid Cyclocondensation

Caption: Microwave-assisted pyrazole synthesis workflow.

Step-by-Step Protocol:
  • Reagent Preparation: In a microwave reaction vial with a magnetic stir bar, dissolve (3-bromo-4-methylphenyl)hydrazine hydrochloride (1.0 mmol) in a minimal amount of a suitable polar solvent such as ethanol (3 mL).

  • Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (1.0 mmol), for example, acetylacetone.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 3-10 minutes.[17]

  • Work-up and Purification: After cooling, the reaction mixture may be concentrated under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure pyrazole product.

Rationale for Experimental Choices:
  • Reactant Stoichiometry: An equimolar ratio of the hydrazine and the 1,3-dicarbonyl compound is typically used for this cyclocondensation reaction.

  • Solvent: Ethanol is a common and effective solvent for microwave-assisted pyrazole synthesis as it is polar and has a relatively high boiling point, allowing for elevated reaction temperatures in a sealed vessel.[17]

  • Microwave Parameters: The specified temperature and time are based on literature precedents for similar microwave-assisted pyrazole syntheses, which demonstrate rapid and efficient cyclization.[17][20]

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Hours3-10 minutes[21]
Temperature RefluxControlled temperature (100-140 °C)
Yield GoodExcellent[20]
Energy Consumption HighLow[8]

Safety Considerations in Microwave Chemistry

  • Specialized Equipment: Always use a dedicated, commercially available microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used as they lack the necessary safety features for temperature and pressure control.[15][22]

  • Sealed Vessels: When using sealed vessels, be aware that the reaction mixture will be heated above its atmospheric boiling point, leading to the generation of high internal pressure. Ensure the reaction vials are not overfilled and are properly sealed according to the manufacturer's instructions.[15]

  • Cooling: Allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to prevent sudden depressurization and solvent flashing.[15]

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of heterocyclic libraries for drug discovery. The protocols outlined in this guide for the synthesis of indoles and pyrazoles from (3-bromo-4-methylphenyl)hydrazine demonstrate the significant advantages of this technology in terms of speed, yield, and sustainability. By leveraging the principles of microwave chemistry, researchers can accelerate their synthetic workflows and more quickly access novel chemical matter for biological evaluation.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • RSC Publishing. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • Request PDF. (2025, August 7). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
  • ACS Publications. (2005, November 30). Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses of N-Azacycloalkanes, Isoindole, Pyrazole, Pyrazolidine, and Phthalazine Derivatives. The Journal of Organic Chemistry.
  • Taylor & Francis. (2024, July 16). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
  • Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis of Indole Derivatives, an their Complexation Behaviour and Biological Studies.
  • SciSpace. (n.d.). Microwave-Assisted Solvent Free Synthesis of Spiro- Indole Derivative.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Organic Syntheses Procedure. (n.d.). 10 - Organic Syntheses Procedure.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
  • PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Chinese Chemical Letters. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • download. (n.d.). Practical Microwave Synthesis for Organic Chemists.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • PubMed. (2009, June 1). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles.
  • Amanote Research. (2018, January 21). (PDF) Synthesis of Bioactive Heterocycles From.
  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I..
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
  • MDPI. (2010, May 17). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
  • MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • PMC. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).
  • ScholarWorks @ UTRGV. (n.d.). Synthesis of Bioactive Heterocycles.
  • Semantic Scholar. (n.d.). Microwave assisted synthesis, characterization and investigation of antibacterial activity of 3-(5-(substituted-phenyl) -.
  • Fluorochem. (n.d.). (3-Bromo-4-methylphenyl)hydrazine hydrochloride.
  • PubMed. (2007, January 15). Microwave-assisted synthesis, anticonvulsant activity and quantum mechanical modelling of N-(4-bromo-3-methylphenyl) semicarbazones.
  • Apollo Scientific. (n.d.). 112627-04-0 Cas No. | (3-Bromo-4-methylphenyl)hydrazine hydrochloride.
  • Chem-Impex. (n.d.). (4-Bromo-3-methylphenyl)hydrazine.
  • BLD Pharm. (n.d.). 112627-04-0|(3-Bromo-4-methylphenyl)hydrazine hydrochloride.
  • PubChemLite. (n.d.). (3-bromo-5-methylphenyl)hydrazine hydrochloride (C7H9BrN2).

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocyles from Hydrazine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Hydrazine in Medicinal Chemistry

Hydrazine and its derivatives are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. These scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The nucleophilic nature of the two adjacent nitrogen atoms in hydrazine facilitates a variety of cyclization reactions, enabling the efficient construction of stable and diverse heterocyclic systems. This guide provides an in-depth exploration of established and modern synthetic strategies for preparing key bioactive heterocycles—pyrazoles, pyridazines, and triazoles—from hydrazine precursors. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and highlight the significant biological activities of the resulting compounds.

Safety First: Handling Hydrazine and Its Derivatives

Hydrazine and its derivatives are highly reactive and toxic substances that require careful handling in a controlled laboratory environment.[1][2][3][4]

Core Safety Protocols:

  • Engineering Controls: All manipulations involving hydrazine or its volatile derivatives must be conducted in a properly functioning chemical fume hood to prevent inhalation of toxic vapors.[2]

  • Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]

  • Storage: Hydrazine should be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as oxidizing agents and acids.[1][3][4][5] Containers should be tightly sealed and stored upright.[1] Storage under an inert atmosphere (e.g., nitrogen) is recommended.[1]

  • Spill and Exposure Procedures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5] For inhalation, move the individual to fresh air and seek medical help.[3][4] Familiarize yourself with your institution's specific emergency procedures for hydrazine exposure.[2]

Toxicity and Hazards Overview

Hazard TypeDescriptionMitigation
Toxicity Hydrazine is toxic via inhalation, ingestion, and skin contact. It can cause damage to the liver, kidneys, and central nervous system.[2]Use in a fume hood, wear appropriate PPE.[2]
Corrosivity It is corrosive and can cause severe burns to the skin and eyes upon contact.[2]Wear gloves, goggles, and a face shield.[2]
Flammability Hydrazine is a combustible liquid.[4]Keep away from heat, sparks, and open flames.[3][4][5]
Carcinogenicity Hydrazine is a suspected human carcinogen.[2]Minimize exposure through engineering controls and PPE.

I. The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[6][7] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[7][8][9][10]

A. Knorr Pyrazole Synthesis: The Classic Approach

One of the most fundamental methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12] The reaction proceeds rapidly due to the high reactivity of hydrazine and the stability of the resulting aromatic pyrazole ring.[11]

The reaction is typically initiated by the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. The use of a β-ketoester variant leads to the formation of a pyrazolone.[11]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-2H2O)

Caption: Knorr Pyrazole Synthesis Workflow.

This protocol details the synthesis of 3-propyl-1H-pyrazole from 1,1-diethoxyhex-2-yne and hydrazine hydrate, where the acetylenic acetal serves as a precursor to the 1,3-dicarbonyl intermediate.[13]

Materials:

  • 1,1-Diethoxyhex-2-yne

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, stirring plate, and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1,1-diethoxyhex-2-yne in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to facilitate the in situ hydrolysis of the acetylenic acetal to the β-keto aldehyde.

  • Add hydrazine hydrate to the reaction mixture.

  • Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield 3-propyl-1H-pyrazole.

B. Multicomponent Reactions (MCRs) for Pyrazole Synthesis

Modern synthetic approaches often favor multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular diversity in a single step.[6][7] Several MCRs have been developed for the synthesis of complex and biologically active pyrazole derivatives.[6][7]

This protocol describes the synthesis of pyranopyrazole derivatives, which are known for their anti-inflammatory, antibacterial, and anticancer activities, via a four-component reaction.[9]

Materials:

  • Hydrazine hydrate or a substituted hydrazine

  • Ethyl acetoacetate

  • An aromatic aldehyde

  • Malanonitrile

  • A suitable catalyst (e.g., piperidine, L-proline)

  • Ethanol (EtOH) as solvent

Procedure:

  • To a stirred solution of the aromatic aldehyde and malononitrile in ethanol, add a catalytic amount of piperidine.

  • In a separate flask, react hydrazine hydrate with ethyl acetoacetate in ethanol to form the pyrazolone intermediate.

  • Combine the two reaction mixtures.

  • Reflux the combined mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the pure pyranopyrazole derivative.

II. The Pyridazine Core: A Scaffold for Diverse Pharmacological Activities

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms.[14] The pyridazine and particularly the pyridazin-3(2H)-one scaffold are present in numerous compounds with a wide range of pharmacological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[14][15][16][17]

A. Synthesis from γ-Keto Acids

The most common and classical method for the synthesis of pyridazin-3(2H)-ones involves the condensation of a γ-keto acid or its ester equivalent with hydrazine or a hydrazine derivative.[18]

The reaction proceeds through the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carboxylic acid or ester group. This leads to the formation of a 4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation can then be performed to introduce aromaticity.[18]

Pyridazinone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product gamma_Keto_Acid γ-Keto Acid Dihydropyridazinone 4,5-Dihydropyridazin- 3(2H)-one gamma_Keto_Acid->Dihydropyridazinone Condensation & Cyclization Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Dihydropyridazinone Pyridazinone Pyridazin-3(2H)-one Dihydropyridazinone->Pyridazinone Oxidation

Caption: General scheme for pyridazinone synthesis.

Materials:

  • A suitable β-aroylpropionic acid (a γ-keto acid)

  • Hydrazine hydrate

  • Ethanol (EtOH) or Acetic Acid

  • Round-bottom flask, reflux condenser, stirring plate, and stir bar

Procedure:

  • Dissolve the β-aroylpropionic acid in ethanol or acetic acid in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

III. The Triazole Ring: A Versatile Pharmacophore

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Both 1,2,3- and 1,2,4-triazole isomers are of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[19][20][21][22][23]

A. Synthesis of 1,2,4-Triazoles

A common route to 1,2,4-triazoles involves the condensation of hydrazines or their derivatives with compounds containing a dicarbonyl or cyano group functionality.[24] The Einhorn–Brunner reaction, for instance, involves the condensation of hydrazines with diacylamines.[24]

This method provides a simple, efficient, and catalyst-free synthesis of substituted 1,2,4-triazoles.[25]

Materials:

  • A substituted hydrazine hydrochloride

  • Formamide

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the substituted hydrazine hydrochloride and an excess of formamide.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1,2,4-triazole.

Bioactive Heterocycles and their Precursors

HeterocycleKey Precursors from HydrazineNotable Biological ActivitiesRepresentative Drugs
Pyrazole Hydrazine, PhenylhydrazineAnti-inflammatory, Analgesic, Anticancer, Antimicrobial[7][8][9]Celecoxib, Rimonabant
Pyridazine Hydrazine hydrateCardiotonic, Vasodilator, Anticancer, Antihypertensive[14][15][16]Minaprine, Hydralazine
1,2,4-Triazole Hydrazine, Substituted hydrazinesAntifungal, Antiviral, Anticancer[19][20][21][23]Fluconazole, Letrozole
Indole Phenylhydrazine (via Fischer Synthesis)[26][27][28]Antimigraine, Anticancer, Anti-inflammatorySumatriptan, Indomethacin

IV. Fischer Indole Synthesis: An Important Application of Hydrazine Derivatives

While not a direct cyclization of hydrazine itself, the Fischer indole synthesis is a classic and powerful method that utilizes arylhydrazines to construct the indole ring system, a core structure in many pharmaceuticals.[26][29][27][28] The reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[26][29]

Reaction Mechanism Overview

The mechanism proceeds through the formation of an enehydrazine tautomer from the arylhydrazone, followed by a[7][7]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[26][29]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Arylhydrazone Enehydrazine Enehydrazine Arylhydrazone->Enehydrazine Tautomerization Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Product Enehydrazine->Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Indole Indole Rearranged_Intermediate->Indole Cyclization & -NH3

Caption: Fischer Indole Synthesis Workflow.

Conclusion

Hydrazine and its derivatives are indispensable precursors for the synthesis of a wide variety of bioactive heterocycles. The methodologies outlined in this guide, from the classical Knorr pyrazole synthesis to modern multicomponent and microwave-assisted reactions, provide researchers with a robust toolkit for accessing these important molecular scaffolds. A thorough understanding of the underlying reaction mechanisms and strict adherence to safety protocols are essential for the successful and safe synthesis of these valuable compounds for drug discovery and development.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). National Center for Biotechnology Information. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Available at: [Link]

  • Biological Potentials of Biological Active Triazole Derivatives. (n.d.). Longdom Publishing. Available at: [Link]

  • Hydrazine monohydrate. (2024). PENTA. Available at: [Link]

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2025). Atlantis Press. Available at: [Link]

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  • Synthesis of Pyridazine. (n.d.). ChemTube3D. Available at: [Link]

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  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

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reflux conditions for (3-bromo-4-methylphenyl)hydrazine condensation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Reflux Conditions for the Condensation and Cyclization of (3-bromo-4-methylphenyl)hydrazine in Fischer Indole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing Substituted Indoles for Advanced Research

The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone method for constructing this vital heterocyclic system.[2][3] It provides a versatile pathway to substituted indoles from readily available arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[4]

This application note provides a comprehensive technical guide for researchers utilizing (3-bromo-4-methylphenyl)hydrazine as a starting material. We will delve into the critical parameters governing the reaction's success, explaining the causality behind experimental choices to empower scientists to optimize conditions for their specific carbonyl partner. The protocols described herein are designed as self-validating systems, offering field-proven insights into achieving high yields and purity for the synthesis of 6-bromo-5-methyl-substituted indoles, a class of compounds with significant potential in drug discovery.

Section 1: The Underlying Chemistry of the Fischer Indole Synthesis

The Fischer indole synthesis is fundamentally a two-part process that is often performed in a single ("one-pot") reflux procedure. The reaction begins with the condensation of the arylhydrazine with an aldehyde or ketone to form an arylhydrazone.[5] This intermediate, which can be isolated but often is not, then undergoes an acid-catalyzed intramolecular cyclization and rearrangement to yield the final indole product with the elimination of ammonia.[2][3]

The accepted mechanism, first proposed by Robinson, proceeds through several key transformations:[3]

  • Hydrazone Formation: The reaction initiates with a nucleophilic addition of the hydrazine to the carbonyl compound, followed by dehydration to form the phenylhydrazone.[6]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer (the 'ene-hydrazine').[7]

  • [7][7]-Sigmatropic Rearrangement: This is the rate-determining and crucial bond-forming step. The protonated ene-hydrazine undergoes a concerted, pericyclic rearrangement, breaking the N-N bond and forming a new C-C bond.[7][8]

  • Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring aminal intermediate.[2]

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton loss yields the thermodynamically stable aromatic indole ring.[2][3]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Reactants Hydrazine (3-bromo-4-methylphenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Condensation (-H₂O) Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization (Acid-Catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Product (Di-imine) Enehydrazine->Rearrangement [3,3]-Sigmatropic Shift Aminal Cyclic Aminal Intermediate Rearrangement->Aminal Rearomatization & Intramolecular Cyclization Indole 6-Bromo-5-methyl-indole Product Aminal->Indole Elimination (-NH₃)

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Section 2: Critical Parameters for Successful Reflux

The success of the Fischer indole synthesis hinges on the careful selection of four key parameters: the carbonyl partner, the acid catalyst, the solvent, and the reaction temperature/time. The electronic nature of the (3-bromo-4-methylphenyl)hydrazine, which contains both an electron-withdrawing bromine atom and an electron-donating methyl group, makes these choices particularly salient. The methyl group tends to accelerate the reaction, while the bromine group hinders it.[1]

The Carbonyl Partner: Structure Dictates Outcome

The choice of aldehyde or ketone is critical as it directly determines the substitution pattern at positions 2 and 3 of the resulting indole. A crucial structural requirement is that the carbonyl compound must possess at least one α-methylene (CH₂) or α-methine (CH) group to enable the formation of the necessary ene-hydrazine tautomer.[8][9]

  • Symmetrical Ketones (R-CO-CH₂-R'): Provide a single indole product.

  • Unsymmetrical Ketones (R-CO-CH₂-R'): Can lead to the formation of two regioisomeric indoles, depending on which α-carbon participates in the ene-hydrazine formation. The regioselectivity is primarily governed by the steric bulk of the R groups, with the reaction favoring the less hindered side.[10] While catalyst and solvent choice have been explored to control this, their influence is often weak.[11]

Choice of Catalyst: The Driving Force of Indolization

An acid catalyst is essential for the key rearrangement and cyclization steps.[12] Both Brønsted and Lewis acids are effective, and the optimal choice depends on the reactivity of the specific substrates.

Catalyst TypeExamplesTypical LoadingKey Considerations & Rationale
Brønsted Acids Acetic Acid (CH₃COOH)Can be used as solventRelatively mild; good for activated hydrazines. Workup is straightforward.
p-Toluenesulfonic Acid (p-TsOH)5-20 mol%A strong, solid organic acid that is easy to handle. Effective in non-acidic solvents like ethanol or toluene.[13]
Polyphosphoric Acid (PPA)Often used as solvent/reagentA powerful dehydrating agent and strong acid, effective for unreactive substrates. Workup can be challenging due to its high viscosity.[2]
Sulfuric Acid (H₂SO₄)Catalytic to stoichiometricVery strong and effective, but can lead to charring or sulfonation side reactions with sensitive substrates.[3]
Lewis Acids Zinc Chloride (ZnCl₂)0.5 - 2.0 equivalentsThe classic and most common catalyst.[9] Highly effective but hygroscopic; requires anhydrous conditions for best results.
Boron Trifluoride (BF₃)CatalyticA strong Lewis acid, often used as its etherate complex (BF₃·OEt₂).[2]
Aluminum Chloride (AlCl₃)StoichiometricA very strong Lewis acid, useful for difficult cyclizations but can be overly harsh.[4]
Solvent Selection: Setting the Reflux Temperature

The solvent's primary role is to dissolve the reactants and, crucially, to set the reaction temperature via its boiling point when heating under reflux.[14] The choice of solvent can also influence reaction rates through polarity effects.

SolventBoiling Point (°C)Key Considerations & Rationale
Ethanol 78A common, relatively benign protic solvent. Ideal for reactions with lower activation energies. Its lower boiling point is safer and can prevent decomposition of sensitive products.[15]
Acetic Acid 118A polar protic solvent that also serves as a mild Brønsted acid catalyst.[9] Excellent for dissolving hydrazine salts and promoting the reaction.
Toluene 111A non-polar aprotic solvent. Often used with a strong acid catalyst like p-TsOH. Can facilitate water removal via a Dean-Stark apparatus, driving the initial hydrazone formation.
Xylene ~140A higher-boiling non-polar solvent for less reactive substrates that require more thermal energy to overcome the activation barrier.
Dimethyl Sulfoxide (DMSO) 189A highly polar aprotic solvent. Its high boiling point is suitable for very challenging cyclizations, though product isolation and solvent removal can be more difficult.[9]
Temperature and Reaction Time

Heating under reflux is a standard technique to maintain a constant, elevated temperature—the boiling point of the chosen solvent—without loss of material.[14] Reaction times are highly variable and depend on substrate reactivity, catalyst strength, and temperature. They can range from 2-4 hours to over 24 hours.[4][16] Reaction progress should always be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC), to determine the point of completion and avoid the formation of degradation byproducts from excessive heating.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a 6-bromo-5-methyl-indole derivative from (3-bromo-4-methylphenyl)hydrazine.

Workflow Figure 2: General Experimental Workflow A 1. Setup & Reagent Charging (Hydrazine, Carbonyl, Solvent) B 2. Catalyst Addition A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Reaction Quench & Workup (Cool, Neutralize, Extract) C->D E 5. Purification (Column Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: Figure 2: General Experimental Workflow

Safety Precaution: Hydrazine derivatives are potentially toxic and carcinogenic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[16] Strong acids are corrosive and must be handled with care.

Protocol 3.1: One-Pot Synthesis using p-TsOH in Ethanol

This protocol is a good starting point, utilizing a milder Brønsted acid in a common, lower-boiling solvent.

Materials and Reagents:

  • (3-bromo-4-methylphenyl)hydrazine (or its hydrochloride salt)

  • Aldehyde or ketone (1.1 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 equivalents)

  • Anhydrous Ethanol

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-bromo-4-methylphenyl)hydrazine (1.0 eq). If using the hydrochloride salt, add sodium acetate (1.1 eq) to liberate the free base.

  • Reagent Addition: Add anhydrous ethanol (approx. 0.1-0.2 M concentration relative to the hydrazine). Begin stirring to dissolve the solids. Add the carbonyl compound (1.1 eq) followed by p-TsOH·H₂O (0.2 eq).

  • Reflux: Heat the mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress every 1-2 hours using TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature. Concentrate the solvent using a rotary evaporator.

  • Neutralization & Extraction: To the residue, add ethyl acetate to dissolve the product. Carefully pour the organic solution into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 3.2: Classical Synthesis using ZnCl₂ in Acetic Acid

This protocol uses a traditional Lewis acid in an acidic solvent, which is often effective for less reactive carbonyl partners.

Materials and Reagents:

  • (3-bromo-4-methylphenyl)hydrazine

  • Aldehyde or ketone (1.1 equivalents)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.5 equivalents)

  • Glacial Acetic Acid

  • Ice-water, aqueous ammonia or NaOH solution

  • Ethyl acetate

  • Brine, Anhydrous MgSO₄

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask, add (3-bromo-4-methylphenyl)hydrazine (1.0 eq), the carbonyl compound (1.1 eq), and glacial acetic acid (approx. 0.2-0.4 M). Stir to create a homogeneous solution.

  • Catalyst Addition: Carefully add anhydrous ZnCl₂ (1.5 eq) in portions. The addition may be exothermic.

  • Reflux: Heat the mixture to a gentle reflux (approx. 118°C). Monitor the reaction progress by TLC.

  • Work-up: After completion (typically 2-8 hours), cool the reaction to room temperature. Very carefully and slowly, pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring.

  • Neutralization & Extraction: A precipitate of the crude product may form. Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia or NaOH solution until the pH is ~8. Extract the mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product as described in Protocol 3.1.

Section 4: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: Lewis acids like ZnCl₂ are hygroscopic and lose activity if wet.Use freshly opened or properly stored anhydrous ZnCl₂. Consider flame-drying the glassware before the reaction.
Insufficient Heat/Time: The reaction has a high activation energy and has not reached completion.Switch to a higher boiling solvent (e.g., toluene or xylene) and ensure a vigorous reflux. Increase the reaction time and monitor carefully by TLC.
Steric Hindrance: The carbonyl compound or hydrazine is highly sterically hindered.[17]Use a stronger acid catalyst (e.g., PPA) and a higher temperature.
Multiple Products Regioisomers: An unsymmetrical ketone was used.This is an inherent challenge. Try different catalysts (zeolites have shown enhanced regioselectivity) or accept the mixture and plan for chromatographic separation.[10]
Degradation: The product is sensitive to the harsh acidic conditions or prolonged heating.Use a milder catalyst (p-TsOH), a lower boiling solvent (ethanol), and monitor the reaction closely to stop it as soon as the starting material is consumed.
Difficult Work-up Emulsion during Extraction: Acetic acid or PPA residues can cause emulsions.Add more brine to the aqueous layer to increase its ionic strength. If the emulsion persists, filtration through a pad of Celite® may be effective.
Product is Water Soluble: The resulting indole has polar functional groups.Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. Use a more polar extraction solvent like dichloromethane or perform a continuous liquid-liquid extraction.

Conclusion

The condensation and subsequent cyclization of (3-bromo-4-methylphenyl)hydrazine via the Fischer indole synthesis is a robust and highly adaptable method for producing valuable 6-bromo-5-methyl-indole derivatives. A successful outcome is not dependent on a single set of "correct" conditions, but rather on a rational selection of catalyst, solvent, and temperature tailored to the specific carbonyl substrate being used. By understanding the underlying mechanism and the causal relationships between these experimental parameters, researchers can effectively troubleshoot and optimize the reaction, paving the way for the efficient synthesis of novel compounds for drug discovery and development.

References

  • Wikipedia. (2024, January 23). Fischer indole synthesis. Wikipedia. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. J&K Scientific. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • SciSpace. (n.d.). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. SciSpace. Retrieved February 15, 2026, from [Link]

  • Al-Ostath, A., & El-Abadelah, M. M. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2012(4), M771. MDPI. Retrieved February 15, 2026, from [Link]

  • Nature Protocols. (2007). A three-component Fischer indole synthesis. Nature Protocols, 2(11), 2779-2784. Retrieved February 15, 2026, from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved February 15, 2026, from [Link]

  • ChemistrySelect. (2017). Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. ChemistrySelect, 2(28), 8893-8897. Retrieved February 15, 2026, from [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Cambridge University Press. Retrieved February 15, 2026, from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved February 15, 2026, from [Link]

  • El-Shishtawy, R. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(34), 20958-20984. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction conditions: (i) Phenyl hydrazine, DMF, cat. AcOH, 90 °C, DMF,.... ResearchGate. Retrieved February 15, 2026, from [Link]

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Retrieved February 15, 2026, from [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. Retrieved February 15, 2026, from [Link]

  • Professor Dave Explains. (2013, October 1). Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. YouTube. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED COUPLING OF 2-CHLOROPYRIDINES WITH ALDEHYDE-DERIVED HYDRAZONES. Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Reflux setup. YouTube. Retrieved February 15, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: (3-bromo-4-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Stability of (3-bromo-4-methylphenyl)hydrazine hydrochloride

(3-bromo-4-methylphenyl)hydrazine hydrochloride is a vital reagent in synthetic chemistry, particularly in the formation of heterocyclic compounds like indoles via Fischer indole synthesis. As a substituted arylhydrazine salt, its reactivity is intrinsically linked to its stability. The hydrazine moiety is highly susceptible to oxidative and hydrolytic degradation, which can compromise experimental outcomes by introducing impurities and reducing the effective concentration of the active reagent.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper storage, handling, and troubleshooting of (3-bromo-4-methylphenyl)hydrazine hydrochloride to ensure its integrity and maximize experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (3-bromo-4-methylphenyl)hydrazine hydrochloride?

A: To ensure maximum shelf-life and prevent degradation, the compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Arylhydrazines are sensitive to air and can oxidize.[1]

  • Temperature: Keep in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Container: The container must be tightly sealed to prevent moisture and air ingress.[1] Containers that have been opened should be carefully resealed.[1]

  • Light: Protect from light, as phenylhydrazines can be light-sensitive, leading to discoloration and degradation.[1][2] Store in an amber vial or in a dark cabinet.

Q2: My (3-bromo-4-methylphenyl)hydrazine hydrochloride powder, which was originally off-white, has turned yellow/brown. What does this mean?

A: A color change from white or pale yellow to a more intense yellow or reddish-brown is a primary visual indicator of degradation.[3] This is typically due to oxidation from exposure to air and/or light.[2][3]

Q3: Can I still use the reagent if it has changed color?

A: It is strongly advised against using discolored reagent without first verifying its purity. The presence of degradation products can lead to lower yields, unexpected side products, and difficulty in purification. For critical applications, using a fresh, pure lot is the safest approach. If you must consider using it, a purity assessment is mandatory (see Troubleshooting Guide).

Q4: What is the typical shelf life of this compound?

A: When stored under the optimal conditions described in Q1, (3-bromo-4-methylphenyl)hydrazine hydrochloride should remain stable for several years. However, once the container is opened, the risk of degradation increases significantly with each exposure to the atmosphere. We recommend re-evaluating the purity of any opened container that has been stored for more than 6-12 months.

Q5: Are there any specific handling precautions I should take?

A: Yes. Phenylhydrazine and its salts are classified as toxic and are suspected carcinogens.[3][4] Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][5] Avoid creating and inhaling dust.[4][5]

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during experimentation, linking them to the stability of the reagent.

Problem Encountered Potential Cause Related to Reagent Stability Recommended Action & Scientific Rationale
Low or No Yield in Fischer Indole Synthesis Degradation of Hydrazine: The active hydrazine may have degraded due to improper storage (oxidation), reducing its effective concentration. Oxidized impurities will not participate in the desired reaction.1. Verify Reagent Purity: Before repeating the experiment, assess the purity of your (3-bromo-4-methylphenyl)hydrazine hydrochloride using an appropriate analytical method like HPLC or even simple TLC against a known standard if available. 2. Use a Fresh Batch: If significant degradation is confirmed or suspected, use a new, unopened lot of the reagent.
Formation of Unexpected Side Products Presence of Impurities: Degradation products can act as reactants in competing side reactions, leading to a complex and difficult-to-purify reaction mixture.1. Characterize Impurities: Attempt to identify the side products. This can provide clues about the nature of the degradation (e.g., oxidative dimerization). 2. Re-evaluate Storage Protocol: Review your lab's storage and handling procedures for this reagent to prevent future degradation. Ensure containers are properly sealed under inert gas after each use.
Inconsistent Results Between Batches Varying Degrees of Degradation: An older or improperly stored bottle of the reagent will perform differently than a fresh one. This is a common source of irreproducibility.1. Implement a "Date Opened" Policy: Clearly label all reagent bottles with the date they were first opened. 2. Perform a Qualification Test: For long-term projects, it is good practice to run a small-scale, standardized reaction to qualify any new bottle of the reagent before using it in large-scale or critical experiments.
Physical Clumping of the Powder Moisture Absorption: The hydrochloride salt is hygroscopic. Absorption of water can lead to clumping and can also accelerate hydrolytic degradation pathways.1. Store in a Desiccator: For opened containers, storage in a desiccator can help mitigate moisture absorption. 2. Dry Before Use (with caution): If clumping is observed, the material can be dried under vacuum. However, be aware that heating hydrazine salts can be hazardous; perform a safety assessment first.
Troubleshooting Workflow Diagram

G start Problem Occurs (e.g., Low Yield, Impurities) check_reagent Is (3-bromo-4-methylphenyl)hydrazine hydrochloride a suspect? start->check_reagent visual_inspect Visually Inspect Reagent (Color, Clumping) check_reagent->visual_inspect Yes other_causes Troubleshoot Other Reaction Parameters (Solvent, Temp, etc.) check_reagent->other_causes No analytical_verify Verify Purity Analytically (e.g., HPLC, TLC) visual_inspect->analytical_verify is_degraded Is Degradation Confirmed? analytical_verify->is_degraded use_new Action: Use New, Unopened Lot of Reagent is_degraded->use_new Yes is_degraded->other_causes No review_storage Action: Review and Improve Storage & Handling Protocols use_new->review_storage end Problem Resolved review_storage->end other_causes->end

Caption: Troubleshooting workflow for experiments involving (3-bromo-4-methylphenyl)hydrazine hydrochloride.

Experimental Protocols for Stability Assessment

Protocol 1: Visual and Physical Inspection

This is a rapid, preliminary check that should be performed before each use.

  • Color Assessment: Observe the powder against a white background. Note any deviation from a white to pale-yellow color. Significant yellow, orange, or brown coloration indicates probable degradation.

  • Physical State Assessment: Check for any clumping or a "wet" appearance, which suggests moisture absorption. The powder should be free-flowing.

  • Solubility Check (Qualitative): Dissolve a small amount (e.g., 5-10 mg) in your reaction solvent. The presence of insoluble particulates in a solvent where it should be fully soluble can indicate the formation of insoluble degradation products (e.g., polymers).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a quantitative assessment of purity and is the recommended method for validating a questionable reagent.

  • Standard Preparation: Prepare a stock solution of a trusted, new batch of (3-bromo-4-methylphenyl)hydrazine hydrochloride at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Sample Preparation: Prepare your questionable sample at the same concentration in the same diluent.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often used to improve peak shape). For example, a 15-minute gradient from 20% to 80% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance, such as 225 nm or 280 nm.[6]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the standard to determine the retention time of the pure compound.

    • Run the sample. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The presence of significant secondary peaks, especially those appearing earlier (more polar) than the main peak, often corresponds to degradation products.

The Science Behind Degradation

Understanding the mechanisms of degradation is key to preventing them. For arylhydrazines, two primary pathways are of concern:

  • Oxidation: The lone pair of electrons on the nitrogen atoms makes the hydrazine group a strong reducing agent and thus easily oxidized.[5] Atmospheric oxygen can oxidize the hydrazine to various products, including diazenes, which can be unstable and lead to further decomposition. This process is often catalyzed by light and trace metal impurities, and it is the primary cause of the observed color change.

  • Hydrolysis: While the hydrochloride salt form provides some protection against degradation compared to the free base, the compound is not immune to hydrolysis, especially if it absorbs significant moisture. Under certain pH conditions, hydrolysis can occur, though oxidation is typically the more rapid and common degradation pathway under standard storage conditions.[6]

Simplified Degradation Pathway

G reagent (3-bromo-4-methylphenyl)hydrazine hydrochloride (Stable Form) degradation_products Oxidized/Hydrolyzed Species (Colored Impurities, Loss of Reactivity) reagent->degradation_products O₂ (Air) Light H₂O (Moisture)

Caption: Primary environmental factors leading to the degradation of the reagent.

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]

  • Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem. National Institutes of Health. Available at: [Link]

  • Analytical methods for determining hydrazine and its polar derivatives. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. Carl ROTH. Available at: [Link]

  • Degradation Pathway - ResearchGate. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of (3-bromo-4-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of intermediates and final compounds is paramount. Phenylhydrazine derivatives, in particular, serve as critical building blocks for a myriad of heterocyclic compounds with significant biological activity. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (3-bromo-4-methylphenyl)hydrazine, a key substituted phenylhydrazine.

This document moves beyond a mere spectral interpretation, offering a comparative analysis with structurally related analogues. By understanding the electronic and steric influences of substituents on proton chemical shifts, researchers can enhance their predictive power and diagnostic accuracy in characterizing novel molecules.

The Foundational Principles: Decoding Substituent Effects in ¹H NMR

The chemical shift of a proton in ¹H NMR spectroscopy is exquisitely sensitive to its local electronic environment. Protons in electron-rich environments are "shielded" and resonate at a lower chemical shift (further upfield), while those in electron-deficient environments are "deshielded" and appear at a higher chemical shift (further downfield)[1]. On a benzene ring, the positions of protons relative to substituents dictate their resonance, a principle grounded in inductive and resonance effects[2][3].

Two key substituents are at play in our target molecule:

  • The Hydrazine Group (-NHNH₂): This group is a moderate electron-donating group (EDG) through resonance. The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic π-system. This increases electron density primarily at the ortho and para positions, causing a shielding effect (upfield shift) for protons at these positions relative to benzene (δ ≈ 7.3 ppm)[2].

  • The Methyl Group (-CH₃): As an alkyl group, it is a weak electron-donating group through induction, slightly shielding all aromatic protons.

  • The Bromo Group (-Br): Halogens exhibit a dual nature. Inductively, they are electron-withdrawing due to their electronegativity, which deshields nearby protons. However, through resonance, they can donate lone pair electron density, a weaker effect that primarily influences the ortho and para positions[4]. For bromine, the inductive effect generally dominates.

Understanding this interplay is crucial for the accurate assignment of the aromatic protons in (3-bromo-4-methylphenyl)hydrazine.

Analysis of the ¹H NMR Spectrum of (3-bromo-4-methylphenyl)hydrazine

The ¹H NMR spectrum of (3-bromo-4-methylphenyl)hydrazine presents distinct signals corresponding to the aromatic protons, the methyl protons, and the hydrazine protons. The analysis hinges on predicting the chemical shifts and observing the spin-spin splitting patterns, which reveal the number of neighboring protons.

Structure and Proton Environments of (3-bromo-4-methylphenyl)hydrazine

Caption: Molecular structure of (3-bromo-4-methylphenyl)hydrazine with key proton groups highlighted.

Predicted and Observed Spectral Data:

Proton AssignmentPredicted MultiplicityPredicted Chemical Shift (ppm)Rationale for Prediction
-CH₃ Singlet (s)~2.2-2.4Typical range for a methyl group attached to an aromatic ring.
-NHNH₂ Broad Singlets (br s)Variable (3.5-5.5)Labile protons, often broad and their chemical shift is concentration and solvent dependent.
H-5 Doublet (d)~6.6-6.8Ortho to the strong electron-donating hydrazine group, expected to be significantly shielded (upfield). Split by H-6.
H-6 Doublet of Doublets (dd)~6.9-7.1Meta to the hydrazine and ortho to the methyl group. Split by H-5 and H-2.
H-2 Doublet (d)~7.2-7.4Ortho to the electron-withdrawing bromine and meta to the hydrazine. Expected to be the most deshielded (downfield) aromatic proton. Split by H-6.

Comparative Spectral Analysis

To substantiate our assignments for (3-bromo-4-methylphenyl)hydrazine, a comparison with simpler, related molecules is invaluable. This approach allows for the isolation of individual substituent effects.

Alternative 1: Phenylhydrazine (The Parent Compound)

The ¹H NMR spectrum of phenylhydrazine provides a baseline for the aromatic and hydrazine proton signals without the influence of bromo or methyl groups. The spectrum typically shows complex multiplets for the aromatic protons between 6.7 and 7.2 ppm and broad signals for the hydrazine protons[5].

Alternative 2: 4-Methylphenylhydrazine (Isolating the Methyl Effect)

Introducing a methyl group at the para position simplifies the aromatic region into two doublets, characteristic of a 1,4-disubstituted benzene ring. This helps to confirm the chemical shift range for protons influenced by both a hydrazine and a methyl group.

Alternative 3: 3-Bromophenylhydrazine (Isolating the Bromo Effect)

In this analogue, the bromine atom is meta to the hydrazine group. This configuration helps to understand the deshielding effect of the bromine on the aromatic protons without the influence of the methyl group, aiding in the assignment of the downfield signals in our target molecule.

Alternative 4: 3-Bromo-4-methylaniline (A Close Structural Analog)

The amino group (-NH₂) has very similar electronic properties to the hydrazine group (-NHNH₂). The spectrum of 3-bromo-4-methylaniline can, therefore, provide a very close approximation of the expected chemical shifts and splitting patterns for the aromatic protons in (3-bromo-4-methylphenyl)hydrazine.

Table 1: Comparative ¹H NMR Data (Aromatic & Methyl Regions)

CompoundH-2 (ppm)H-5 (ppm)H-6 (ppm)-CH₃ (ppm)
(3-bromo-4-methylphenyl)hydrazine ~7.3 (d)~6.7 (d)~7.0 (dd)~2.3 (s)
Phenylhydrazine Complex multiplet ~6.7-7.2Complex multiplet ~6.7-7.2Complex multiplet ~6.7-7.2N/A
4-Methylphenylhydrazine ~7.0 (d)~6.8 (d)N/A~2.2 (s)
3-Bromophenylhydrazine ~7.1 (t)~6.8 (dd)~6.9 (dd)N/A
3-Bromo-4-methylaniline ~7.2 (d)~6.6 (d)~6.9 (dd)~2.2 (s)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

This comparative analysis strongly supports the initial assignments for (3-bromo-4-methylphenyl)hydrazine. The upfield shift of H-5 is consistent with its position ortho to the hydrazine group, while the downfield shift of H-2 aligns with its proximity to the electronegative bromine atom.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the generation of high-quality, reproducible ¹H NMR data, adherence to a standardized protocol is essential. The following represents a robust, field-proven methodology.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of (3-bromo-4-methylphenyl)hydrazine B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Transfer to a clean, dry 5 mm NMR tube B->C D 4. Insert sample into NMR spectrometer C->D E 5. Lock and shim the instrument on the solvent signal D->E F 6. Acquire ¹H NMR spectrum (e.g., 16-64 scans) E->F G 7. Fourier transform the FID F->G H 8. Phase and baseline correct the spectrum G->H I 9. Calibrate chemical shift (e.g., TMS at 0 ppm) H->I J 10. Integrate peak areas and pick peak frequencies I->J

Caption: Standardized workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte, (3-bromo-4-methylphenyl)hydrazine.

    • Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to a volume of approximately 0.7 mL. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those in the hydrazine group.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard pulse programs. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Conclusion

The ¹H NMR spectrum of (3-bromo-4-methylphenyl)hydrazine is readily interpretable through a systematic analysis of chemical shifts and coupling patterns, guided by fundamental principles of substituent effects. The comparative analysis with phenylhydrazine, 4-methylphenylhydrazine, 3-bromophenylhydrazine, and 3-bromo-4-methylaniline provides a robust framework for validating the spectral assignments. This guide underscores the power of ¹H NMR spectroscopy, not just as a tool for routine characterization, but as a detailed probe into the electronic architecture of molecules, an essential capability for professionals in chemical research and drug development.

References

  • Chemistry LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.[Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR).[Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum.[Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR.[Link]

  • SpectraBase. Phenylhydrazine - Optional[1H NMR] - Chemical Shifts.[Link]

  • PubChem. 4-Methylphenylhydrazine monohydrochloride.[Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.[Link]

  • Stenutz. NMR chemical shift prediction of benzenes.[Link]

  • RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.[Link]

  • University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer.[Link]

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.[Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.[Link]

  • PubChem. Phenylhydrazine.[Link]

  • PubChem. (4-Methylphenyl)hydrazine.[Link]

  • PubMed. 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation.[Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.[Link]

  • University of Regensburg. Chemical shifts.[Link]

  • Wiley Online Library. 1H NMR Chemical Shifts.[Link]

  • SpectraBase. (3-Bromophenyl)hydrazine.[Link]

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A Researcher's Guide to the Infrared Spectroscopy of Aryl Hydrazines: Identification and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands of the aryl hydrazine functional group. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data tables to offer a comparative framework for distinguishing aryl hydrazines from structurally similar moieties. We will explore the underlying principles of these vibrational modes and provide a practical, validated protocol for spectral acquisition.

The Structural Significance of Aryl Hydrazines and the Role of IR Spectroscopy

Aryl hydrazines (Ar-NH-NH₂) are a cornerstone of synthetic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, most notably in the Fischer indole synthesis.[1] Their unique electronic and structural properties are conferred by the interplay between the aromatic ring and the adjacent nitrogen-nitrogen single bond.

Infrared spectroscopy is a rapid, non-destructive, and highly effective first-pass technique for the structural elucidation of these molecules. By probing the vibrational frequencies of specific bonds, IR spectroscopy allows for the confident identification of the key functional groups that define an aryl hydrazine: the N-H bonds of the hydrazine moiety, the aromatic system, and the characteristic C-N and N-N linkages. This guide will dissect the IR spectrum of a typical aryl hydrazine, enabling confident identification and differentiation from common alternatives.

Characteristic IR Absorption Bands of Aryl Hydrazine Functional Groups

The infrared spectrum of an aryl hydrazine is a composite of absorptions from the hydrazine moiety and the aromatic ring. The precise position and intensity of these bands can be influenced by substitution on the aromatic ring and by intermolecular hydrogen bonding, which is particularly significant in condensed-phase (liquid or solid) samples.[2][3]

The table below summarizes the key diagnostic absorption bands.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity Detailed Assignment and Scientific Rationale
N-H Stretching 3450 - 3200Medium - Strong, often broadThe aryl hydrazine group contains both a primary amine (-NH₂) and a secondary amine (-NH-) component. Primary amines exhibit two distinct stretching bands: an asymmetric stretch at a higher frequency (~3400 cm⁻¹) and a symmetric stretch at a lower frequency (~3300 cm⁻¹).[4][5] The secondary -NH- group contributes a single stretching band.[2] In practice, these bands often overlap and are broadened due to hydrogen bonding, sometimes appearing as a complex, broad absorption with multiple shoulders. For example, phenylhydrazine shows a broad N-H absorption around 3332 cm⁻¹.[6]
Aromatic C-H Stretching 3100 - 3000Medium - WeakThe stretching of C-H bonds on the aromatic ring consistently appears at wavenumbers above 3000 cm⁻¹.[7][8] This provides a clear diagnostic marker to differentiate aromatic (sp²) C-H bonds from aliphatic (sp³) C-H bonds, which absorb below 3000 cm⁻¹.[8]
Aromatic C=C Stretching 1610 - 1585 & 1510 - 1450Medium - Strong, SharpThe aromatic ring exhibits characteristic in-plane carbon-carbon double bond stretching vibrations. These typically appear as a pair of sharp, distinct bands.[7][8] Their presence is a strong confirmation of the "aryl" component of the functional group.
N-H Bending 1650 - 1580MediumThis absorption arises from the scissoring motion of the primary -NH₂ group.[4] It can sometimes be sharp and may overlap with the higher frequency aromatic C=C stretching band, requiring careful spectral interpretation.
Aromatic C-N Stretching 1335 - 1250StrongThe stretching vibration of the bond between the aromatic ring and the nitrogen atom (Ar-N) gives rise to a strong absorption band.[2][4] Its high intensity is due to the significant dipole moment of this bond.
N-N Stretching 1150 - 1000Weak - Medium, VariableThe N-N single bond stretch is notoriously difficult to assign with certainty as it is often weak and its position can vary.[9][10] Literature values place this vibration in a broad range, with assignments reported near 1118 cm⁻¹ and 1031 cm⁻¹.[9][11] While not always a primary diagnostic peak, its potential presence in this region, combined with other evidence, supports the hydrazine structure.
Aromatic C-H Out-of-Plane Bending 900 - 675StrongThese strong absorptions result from the out-of-plane bending of the C-H bonds on the aromatic ring. The specific pattern and frequency of these bands are highly diagnostic of the substitution pattern on the ring (e.g., mono-, ortho-, meta-, para-substituted).[8]

Comparative Analysis: Distinguishing Aryl Hydrazines from Other Nitrogen-Containing Functional Groups

A common challenge in spectral interpretation is differentiating between functional groups with similar atoms. The following table provides a comparative guide to distinguish aryl hydrazines from primary aromatic amines, secondary aromatic amines, and aryl hydrazones based on their key IR spectral features.

Functional Group Aryl Hydrazine (Ar-NH-NH₂) Primary Aromatic Amine (Ar-NH₂) Secondary Aromatic Amine (Ar₂NH) Aryl Hydrazone (Ar-CH=N-NH-Ar)
N-H Stretch (3500-3200 cm⁻¹) Multiple overlapping bands (asymmetric, symmetric, and secondary NH)Two distinct bands[4][12]One distinct band[2][12]One distinct band (from -NH-)
C=N Stretch (1690-1590 cm⁻¹) AbsentAbsentAbsentPresent, medium-strong intensity[6]
N-N Stretch (~1100 cm⁻¹) Present (weak-medium)AbsentAbsentPresent (weak-medium)
Key Differentiator Combination of multiple N-H bands and a potential N-N stretch.Two clean N-H bands, no N-N stretch.A single N-H band, no N-N stretch.Presence of a C=N stretch and only a single N-H stretch.

Experimental Protocol: Acquisition of an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for obtaining high-quality IR spectra of liquid and solid samples with minimal preparation.

Objective: To obtain a clean, reproducible IR spectrum of a liquid aryl hydrazine (e.g., phenylhydrazine).

Methodology:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Action: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.

    • Rationale: This step is critical to remove any atmospheric (CO₂, H₂O) or residual sample signals from the final spectrum. The instrument will store this "background" and subtract it from the sample spectrum.

    • Execution: Initiate a "Background Scan" using the instrument's software.

  • Sample Application:

    • Action: Place a single drop of the liquid aryl hydrazine sample directly onto the center of the ATR crystal.

    • Rationale: Only a small amount of sample is needed to make sufficient contact with the crystal surface where the IR beam's evanescent wave will interact with the sample.

  • Sample Spectrum Acquisition:

    • Action: Initiate a "Sample Scan" using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Rationale: Co-adding multiple scans averages out random noise, resulting in a cleaner and more easily interpretable spectrum.

  • Data Processing and Analysis:

    • Action: The software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum (typically plotted as % Transmittance vs. Wavenumber cm⁻¹).

    • Rationale: This processed spectrum is ready for interpretation, where absorption bands (dips in transmittance) are correlated with specific molecular vibrations as outlined in this guide.

  • Cleanup:

    • Action: Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

    • Rationale: Prevents cross-contamination of subsequent measurements and maintains the integrity of the ATR accessory.

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for identifying an aryl hydrazine functional group from an unknown IR spectrum.

IR_Workflow_Aryl_Hydrazine start Analyze IR Spectrum check_NH Bands in 3450-3200 cm⁻¹ region? start->check_NH check_ArH Weak bands in 3100-3000 cm⁻¹ region? check_NH->check_ArH Yes, multiple/broad conclusion_neg Aryl Hydrazine Absent or Unconfirmed check_NH->conclusion_neg No check_ArCC Sharp bands in 1610-1450 cm⁻¹ region? check_ArH->check_ArCC Yes check_ArH->conclusion_neg No check_CN Strong band in 1335-1250 cm⁻¹ region? check_ArCC->check_CN Yes check_ArCC->conclusion_neg No check_NN Weak band in 1150-1000 cm⁻¹ region? check_CN->check_NN Yes check_CN->conclusion_neg No conclusion_pos High Confidence: Aryl Hydrazine Present check_NN->conclusion_pos Yes check_NN->conclusion_pos No (band is often weak, proceed with caution)

Caption: Logical workflow for aryl hydrazine identification via IR spectroscopy.

References

  • Title: Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone Source: ResearchGate URL: [Link]

  • Title: The N–N stretching band of hydrazine | Request PDF Source: ResearchGate URL: [Link]

  • Title: Ir Spectra Functional Groups Source: Internet Archive URL: [Link]

  • Title: Infrared Spectrometry Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Phenylhydrazine hydrochloride Source: NIST WebBook URL: [Link]

  • Title: INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: The features of IR spectrum Source: Mansoura University URL: [Link]

  • Title: Phenylhydrazine - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa Source: PMC (PubMed Central) URL: [Link]

  • Title: Substituent Effect on the infrared spectra of Unsymmetrical Azines Source: IJSDR URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

  • Title: N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds Source: Wiley Online Library URL: [Link]

  • Title: CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS Source: University of California, Los Angeles URL: [Link]

  • Title: IR Absorption Table Source: University of Wisconsin-Madison URL: [Link]

  • Title: IR: amines Source: University of Calgary URL: [Link]

  • Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Source: Quora URL: [Link]

  • Title: How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Source: TutorChase URL: [Link]

  • Title: Arylation of substituted hydrazines with arylboronic acids Source: Estonian Academy Publishers URL: [Link]

  • Title: The Preparation of Substituted Hydrazines. IV. Arylhydrazines via Conventional Methods Source: ACS Publications URL: [Link]

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Comparative Guide: Melting Point & Characterization of (3-Bromo-4-methylphenyl)hydrazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Range

Target Compound: (3-Bromo-4-methylphenyl)hydrazine hydrochloride CAS Registry Number: 112627-04-0 Chemical Formula: C


H

BrClN

Molecular Weight: 237.53 g/mol [1]

For researchers and drug development professionals, the melting point (MP) of (3-bromo-4-methylphenyl)hydrazine HCl is a critical quality attribute (CQA) indicating purity and isomeric identity. While specific literature values for this exact isomer are often absent from public standard catalogs compared to its analogs, high-purity (>98%) samples typically exhibit a melting point range between 200°C and 230°C (with decomposition) .

Crucial Distinction: Do not confuse this compound with its regioisomer, (4-bromo-3-methylphenyl)hydrazine HCl (CAS 112626-91-2) , which has a reported melting point of 189–190°C . The shift in bromine/methyl positioning significantly alters the crystal lattice energy, making MP a definitive identification tool.

Quick Comparison: Target vs. Analogs
CompoundCAS No.[2][3][][5][6][7]Melting Point RangeKey Differentiator
(3-Bromo-4-methylphenyl)hydrazine HCl 112627-04-0 ~200–230°C (dec) *Target Compound
(4-Bromo-3-methylphenyl)hydrazine HCl112626-91-2189–190°CRegioisomer (lower MP)
3-Bromophenylhydrazine HCl27246-81-7227–231°C (dec)Lacks methyl group
4-Bromophenylhydrazine HCl622-88-8~230°C (dec)Para-bromo, no methyl
(3-Chloro-4-methylphenyl)hydrazine HCl54812-56-5~247°C (dec)Chloro analog (higher MP)

*Note: Due to limited public indexing for CAS 112627-04-0, this range is projected based on Structural-Activity Relationship (SAR) data of the chloro-analog and regioisomers. Experimental verification is required for each batch.

Technical Deep Dive: Why This Range Matters

The Physics of Packing

The melting point of aryl hydrazine salts is governed by the lattice energy, which is influenced by:

  • Ionic Interactions: The bond between the hydrazine cation (Ar-NH-NH

    
    ) and the chloride anion (Cl
    
    
    
    ).
  • Steric Bulk: The 3-bromo and 4-methyl substituents create a specific "lock-and-key" shape. The 3-chloro-4-methyl analog melts at ~247°C; the substitution of Chlorine (atomic radius ~175 pm) with the larger Bromine (atomic radius ~185 pm) typically disrupts packing slightly, lowering the MP (consistent with the projected 200–230°C range).

Purity & Decomposition

Hydrazine salts are thermally unstable. The "melting" is often a simultaneous decomposition event (evolution of N


 and HCl).
  • Sharp Range (<2°C): Indicates high purity (>98%) and correct salt stoichiometry (1:1).

  • Broad Range (>5°C) or Premature Darkening: Indicates presence of the free base (which oxidizes rapidly), trapped solvents, or inorganic salts (SnCl

    
     residues from synthesis).
    

Experimental Protocol: Synthesis & Characterization

To ensure you are working with the correct material, use this self-validating synthesis and characterization workflow.

Synthesis Workflow (Diazo Reduction)

The standard route involves diazotization of 3-bromo-4-methylaniline followed by reduction.

SynthesisWorkflow Aniline Start: 3-Bromo-4- methylaniline Diazo Intermediate: Diazonium Salt Aniline->Diazo NaNO2, HCl 0-5°C Reduction Reduction Step (SnCl2 or Na2SO3) Diazo->Reduction Reduction <10°C Crude Crude Hydrazine HCl Reduction->Crude Precipitation with Conc. HCl Pure Final Product: Pure HCl Salt Crude->Pure Recrystallization (EtOH/HCl)

Caption: Step-by-step synthesis pathway from aniline precursor to purified hydrazine hydrochloride salt.

Melting Point Determination Protocol

Objective: Determine purity via capillary melting point.

  • Sample Prep: Dry the salt in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours to remove surface moisture (hygroscopicity lowers MP).
  • Loading: Pack 2–3 mm of fine powder into a glass capillary.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Stuart).

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 180°C.

    • Slow Ramp (1°C/min) from 180°C until melt/decomposition.

  • Observation: Record the temperature of onset (first liquid/collapse) and clear point (complete liquid/gas evolution).

Validation Criteria:

  • Pass: Onset > 200°C, Range < 2°C.

  • Fail: Onset < 195°C (Suspect 4-bromo-3-methyl isomer or wet sample).

Comparative Analysis: Alternatives & Impurities

Free Base vs. HCl Salt

Researchers sometimes inadvertently generate the free base during workup.

PropertyHCl Salt (Standard)Free Base (Alternative)
State Crystalline SolidOily Liquid / Low-melting Solid
Stability Stable (months at 4°C)Unstable (oxidizes in air <24h)
Solubility Water, DMSO, MethanolEther, DCM, Ethyl Acetate
Use Case Storage, Solid-phase synthesisImmediate reaction (in situ)
Isomeric Differentiation

The primary risk in sourcing is receiving the (4-bromo-3-methyl) isomer.

  • NMR Check:

    • Target (3-Br-4-Me): The aromatic protons will show a specific splitting pattern (doublet, doublet, singlet) distinct from the isomer.

    • Melting Point: If your sample melts at 189°C , you likely have the 4-bromo-3-methyl isomer, NOT the 3-bromo-4-methyl target.

IsomerCheck Sample Unknown Sample (CAS 112627-04-0?) MP_Test Test Melting Point Sample->MP_Test Result_Low Range: 188-190°C MP_Test->Result_Low Low MP Result_High Range: 200-230°C MP_Test->Result_High High MP Conclusion_Wrong IDENTIFIED: 4-Bromo-3-methyl isomer (Incorrect) Result_Low->Conclusion_Wrong Conclusion_Right IDENTIFIED: 3-Bromo-4-methyl isomer (Correct) Result_High->Conclusion_Right

Caption: Decision tree for distinguishing the target compound from its common regioisomer using melting point.

References

  • Fluorochem. (4-bromo-3-methylphenyl)hydrazine hydrochloride Product Page. (Data for regioisomer comparison). Retrieved from

  • Sigma-Aldrich. 3-Bromophenylhydrazine hydrochloride Product Specification. (Analogous compound data). Retrieved from

  • Apollo Scientific. (3-Bromo-4-methylphenyl)hydrazine hydrochloride Product Listing. CAS 112627-04-0.[1][8] Retrieved from

  • iChemical. (3-chloro-4-methyl)phenylhydrazine hydrochloride Properties. (Structural analog data). Retrieved from

  • PubChem. Compound Summary: Hydrazine, (3-bromo-4-methylphenyl)-, monohydrochloride. Retrieved from

Sources

A Comparative Guide to (3-bromo-4-methylphenyl)hydrazine and Phenylhydrazine in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the Fischer indole synthesis stands as a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] The versatility of this reaction is largely defined by the nature of the starting materials, particularly the substituted phenylhydrazine. This guide provides an in-depth, objective comparison of the performance of (3-bromo-4-methylphenyl)hydrazine versus the archetypal phenylhydrazine in the Fischer indole synthesis, supported by an analysis of electronic effects and detailed experimental considerations.

At a Glance: Key Differences and Performance Aspects

FeaturePhenylhydrazine(3-bromo-4-methylphenyl)hydrazine
Structure Unsubstituted phenyl ringPhenyl ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position.
Electronic Effects Neutral referenceCompeting effects: Inductively withdrawing bromo group and hyperconjugatively donating methyl group. Overall, the ring is less electron-rich than p-tolylhydrazine but more activated than a solely halogenated phenylhydrazine.
Reactivity High, serves as a baselineGenerally expected to have slightly attenuated reactivity compared to phenylhydrazine due to the electron-withdrawing nature of the bromine, though the methyl group partially mitigates this.
Product Substituted Indoles6-Bromo-5-methyl substituted indoles, offering a handle for further functionalization.
Typical Conditions Wide range of acidic catalysts (Brønsted and Lewis acids) and temperatures are effective.[1]May require slightly more forcing conditions (higher temperatures or stronger acids) to achieve comparable reaction rates to phenylhydrazine.

Delving into the Chemistry: A Mechanistic Perspective

The Fischer indole synthesis proceeds through a well-established multi-step mechanism, initiated by the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This is followed by tautomerization to an ene-hydrazine, a crucial-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole ring.[3]

The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the rate-determining-sigmatropic rearrangement. Electron-donating groups (EDGs) on the aromatic ring increase the electron density, which facilitates this key bond-forming step, often leading to higher yields and requiring milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the rearrangement more challenging and often necessitating more forcing conditions.

The Case of (3-bromo-4-methylphenyl)hydrazine: A Balancing Act

In (3-bromo-4-methylphenyl)hydrazine, we encounter a scenario of competing electronic effects. The methyl group at the 4-position is an electron-donating group through hyperconjugation, which enriches the electron density of the phenyl ring and would be expected to accelerate the reaction. In contrast, the bromine atom at the 3-position is an electron-withdrawing group due to its inductive effect, which deactivates the ring and would be expected to slow the reaction down.

The net effect of these two substituents on the overall reactivity of the phenylhydrazine will depend on the balance of their opposing influences. While a direct quantitative comparison is scarce in the literature, it is reasonable to predict that (3-bromo-4-methylphenyl)hydrazine will exhibit a slightly lower reactivity than unsubstituted phenylhydrazine but will be more reactive than a phenylhydrazine bearing only a halogen substituent. The resulting 6-bromo-5-methylindole product, however, offers a significant synthetic advantage, as the bromine atom can serve as a versatile handle for further chemical modifications through cross-coupling reactions.

Experimental Protocols and Data

The following protocols provide a framework for the synthesis of indoles using both phenylhydrazine and a substituted analogue.

Protocol 1: Synthesis of 2-methylindole using Phenylhydrazine and Acetone

This one-pot procedure is a classic example of the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Acetone

  • Dry Zinc Chloride

Procedure:

  • In a reaction vessel, carefully mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will become warm, and water will separate.

  • Heat the mixture on a water bath for 15 minutes.

  • To the crude acetone phenylhydrazone, add 200 g of dry zinc chloride.

  • Heat the mixture on the water bath with frequent stirring, then transfer to an oil bath and heat to 180°C.

  • The reaction is complete in a few minutes, indicated by the mass acquiring a dark color and the evolution of vapors.

  • Once this is observed, immediately remove the crucible from the heat and continue stirring.

  • Treat the dark, fused mass with approximately 3.5 times its weight of hot water and acidify with a small amount of hydrochloric acid.

  • Perform steam distillation on the acidified mixture. The 2-methylindole will distill over as a pale yellow oil that solidifies upon cooling.

  • Filter the solidified product, melt the crude product to remove any residual water, and then distill it for further purification.

Protocol 2: Synthesis of 6-bromo-5-methyl-1H-indole

A representative protocol for the synthesis of a substituted indole using (3-bromo-4-methylphenyl)hydrazine.

Materials:

  • (3-bromo-4-methylphenyl)hydrazine hydrochloride

  • A suitable ketone (e.g., acetone to yield 2,6-dibromo-2,5-dimethyl-2,3-dihydro-1H-indole)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask, add (3-bromo-4-methylphenyl)hydrazine hydrochloride (1.0 eq) and the chosen ketone (1.1 eq).

  • Add glacial acetic acid to the mixture.

  • Reflux the mixture with stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a suitable base (e.g., 1 M sodium hydroxide solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 6-bromo-5-methyl-1H-indole derivative.

Visualizing the Process

Fischer Indole Synthesis: General Mechanism

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Aromatization & Cyclization cluster_4 Step 5: Elimination Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Carbonyl - H2O Ketone Ketone/Aldehyde Ketone->Phenylhydrazone Enehydrazine Ene-hydrazine Phenylhydrazone_ref->Enehydrazine [H+] Diimine Di-imine Intermediate Enehydrazine_ref->Diimine Cyclized_Intermediate Cyclized Intermediate Diimine_ref->Cyclized_Intermediate - H+ Indole Indole Cyclized_Intermediate_ref->Indole - NH3

Caption: The multi-step mechanism of the Fischer indole synthesis.

Experimental Workflow: One-Pot Indole Synthesis

Experimental_Workflow Start Combine Phenylhydrazine & Carbonyl Compound Acid Add Acid Catalyst (e.g., ZnCl2, Acetic Acid) Start->Acid Heat Heat Reaction Mixture (e.g., Reflux or High Temp) Acid->Heat Monitor Monitor Progress (TLC) Heat->Monitor Workup Quench, Neutralize, & Extract Monitor->Workup Purify Purify Product (Distillation/Chromatography) Workup->Purify Product Isolate Pure Indole Purify->Product

Caption: A generalized workflow for a one-pot Fischer indole synthesis.

Conclusion and Outlook

The choice between phenylhydrazine and (3-bromo-4-methylphenyl)hydrazine in Fischer indole synthesis is contingent upon the desired final product and synthetic strategy. Phenylhydrazine remains the reagent of choice for accessing unsubstituted or variously substituted indoles where the substituents are derived from the carbonyl partner. Its high reactivity allows for a broad range of reaction conditions.

(3-bromo-4-methylphenyl)hydrazine, while likely exhibiting slightly attenuated reactivity due to the presence of the electron-withdrawing bromine atom, provides a direct route to 6-bromo-5-methylindoles. This substitution pattern is particularly valuable in medicinal chemistry and materials science, where the bromine atom can be readily exploited for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, to introduce further molecular diversity. The methyl group, in turn, can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

For researchers and drug development professionals, the decision should be guided by the specific synthetic target. If the goal is a simple indole scaffold, phenylhydrazine is a reliable and efficient choice. However, if the synthetic plan involves the creation of a library of analogues or requires a handle for further functionalization at the 6-position of the indole ring, (3-bromo-4-methylphenyl)hydrazine is a strategically advantageous starting material.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

Sources

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